1-(Amino(3-bromophenyl)methyl)cyclopentanol
Description
1-(Amino(3-bromophenyl)methyl)cyclopentanol is a cyclopentanol derivative featuring an amino group attached via a methyl bridge to a 3-bromophenyl substituent. The compound’s structure combines a polar hydroxyl group from the cyclopentanol ring, a primary amine, and a brominated aromatic moiety.
Properties
IUPAC Name |
1-[amino-(3-bromophenyl)methyl]cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-10-5-3-4-9(8-10)11(14)12(15)6-1-2-7-12/h3-5,8,11,15H,1-2,6-7,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUVRWVXFDMYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(C2=CC(=CC=C2)Br)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Amino(3-bromophenyl)methyl)cyclopentanol typically involves the reaction of cyclopentanone with 3-bromoaniline in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Amino(3-bromophenyl)methyl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 1-(Amino(3-bromophenyl)methyl)cyclopentanone.
Reduction: Formation of 1-(Amino(3-bromophenyl)methyl)cyclopentylamine.
Substitution: Formation of compounds such as 1-(Amino(3-methoxyphenyl)methyl)cyclopentanol or 1-(Amino(3-cyanophenyl)methyl)cyclopentanol.
Scientific Research Applications
1-(Amino(3-bromophenyl)methyl)cyclopentanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Amino(3-bromophenyl)methyl)cyclopentanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride
- Structure: Contains a 2-chlorophenyl group and a methylimino (secondary amine) substituent on the cyclopentanol ring.
- Key Differences: Halogen Position/Type: Chlorine (ortho position) vs. bromine (meta position) in the target compound. Amine Group: The methylimino group forms a secondary amine, reducing hydrogen-bonding capacity compared to the primary amine in the target compound.
- Applications : Used as an impurity reference standard in ketamine hydrochloride production and as a household cleaning component .
2-((4-Chlorophenyl)methyl)-5-(1-methylethyl)-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (Ipconazole)
- Structure : Features a triazole moiety, a 4-chlorophenyl group, and an isopropyl substituent.
- Key Differences :
- Functional Groups : The triazole ring enhances antifungal activity, while the target compound’s primary amine may favor coordination chemistry.
- Halogen Position : Chlorine in the para position vs. bromine in meta, altering electronic effects on the aromatic ring.
- Applications : Registered fungicide with agricultural use .
1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol
- Structure : Bicyclo[2.1.1]hexane core with a 3-bromophenyl group.
- Key Differences: Core Rigidity: The bicyclic system increases steric hindrance and reduces conformational flexibility compared to cyclopentanol. Hydroxyl Group: Retained in both compounds, but the bicyclic structure likely elevates boiling point (predicted: 345.4°C) and density (1.586 g/cm³) .
Physical and Chemical Properties (Predicted/Comparative)
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa (Predicted) |
|---|---|---|---|---|
| 1-(Amino(3-bromophenyl)methyl)cyclopentanol | ~254.12 | ~300–320* | ~1.45–1.55* | ~10.5–11.5† |
| 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol HCl | 278.74 | N/A | N/A | N/A |
| Ipconazole | 333.84 | N/A | N/A | N/A |
| 1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol | 253.13 | 345.4 | 1.586 | 14.71 |
*Estimated based on cyclopentanol derivatives; †Predicted for primary amine.
Key Observations:
- Halogen Impact : Bromine’s higher molecular weight and polarizability may increase boiling points and density compared to chlorine analogs.
- Amine Basicity: The primary amine in the target compound likely has a higher pKa (~10.5–11.5) than secondary amines (e.g., methylimino group, pKa ~9–10), enhancing protonation in acidic environments .
Biological Activity
1-(Amino(3-bromophenyl)methyl)cyclopentanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in research and medicine, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
This compound features a cyclopentanol core with an amino group and a bromophenyl substituent. The presence of the bromine atom is significant as it influences the compound's reactivity and interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets through non-covalent interactions. The amino group can form hydrogen bonds with biomolecules, while the bromophenyl moiety can engage in hydrophobic interactions. These interactions are crucial for modulating various biochemical pathways, potentially leading to therapeutic effects.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound may exhibit antiviral properties, particularly against viruses such as SARS-CoV-2. The compound’s structure allows it to inhibit viral proteases, which are essential for viral replication and immune evasion.
- Case Study : A study on non-covalent inhibitors of SARS-CoV-2 reported promising results where structurally related compounds demonstrated significant antiviral activity against the virus's papain-like protease (PLpro) .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells has been noted in various preclinical studies.
- Research Findings : In vitro studies have shown that similar compounds can suppress tumor growth by targeting specific kinases involved in cancer cell signaling pathways .
Comparison of Biological Activities
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have shown that the compound exhibits favorable bioavailability characteristics, which are critical for its efficacy as a drug candidate.
- Bioavailability Studies : In animal models, compounds with similar structures have demonstrated good absorption and distribution profiles, which enhance their potential as therapeutic agents .
Research Applications
This compound is not only a subject of academic interest but also holds promise in various fields:
- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
- Chemical Biology : The compound is utilized in studying biological pathways and interactions due to its unique structural features.
- Industrial Applications : It has potential uses in developing specialty chemicals and materials.
Q & A
Q. What are the recommended synthetic routes for 1-(Amino(3-bromophenyl)methyl)cyclopentanol?
Methodological Answer: A plausible synthesis involves reductive amination between 3-bromobenzaldehyde and cyclopentylamine derivatives, followed by cyclization. For example:
Aldol Condensation : React 3-bromobenzaldehyde with cyclopentanone under basic conditions to form the α,β-unsaturated ketone intermediate .
Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) in methanol to introduce the amino group, ensuring stereochemical control via pH modulation (optimum pH 6–7) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the final product.
Q. How can the structural integrity of this compound be confirmed?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : H NMR (DMSO-d6) should show characteristic peaks: δ 7.2–7.4 (aromatic H), δ 2.8–3.2 (cyclopentyl CH2), and δ 1.5–1.8 (NH2). C NMR confirms the quaternary carbon at δ 75–80 ppm .
- X-ray Crystallography : Resolve stereochemistry (e.g., racemic vs. enantiopure forms) using single-crystal analysis .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 296.1 (calculated for C12H15BrNO) .
Q. What stability considerations are critical for storage and handling?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromophenyl group .
- Hydrolytic Stability : Avoid aqueous solutions at pH > 8, as the amino group may undergo nucleophilic substitution with the bromine substituent .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for this chiral compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) at 1 mL/min. Retention times for enantiomers differ by >2 min .
- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) in tert-butyl methyl ether selectively acylates one enantiomer (ee > 95%) .
Q. What mechanistic insights explain its reactivity in cross-coupling reactions?
Methodological Answer: The bromine atom at the 3-position participates in Suzuki-Miyaura coupling. Key factors:
- Catalyst Optimization : Pd(PPh3)4 (5 mol%) in DMF/H2O (3:1) at 80°C achieves >80% conversion.
- Steric Effects : The cyclopentanol group hinders para-substitution, favoring meta-functionalization .
- Competitive Pathways : Competing elimination (to form cyclopentene derivatives) occurs at temperatures >100°C .
Q. How do computational studies predict its pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict logP = 2.1 ± 0.3, indicating moderate lipophilicity.
- Density Functional Theory (DFT) : HOMO-LUMO gap (~4.5 eV) suggests stability against electrophilic attack .
- ADMET Prediction : Moderate blood-brain barrier permeability (Pe = 8.2 × 10 cm/s) and CYP3A4 inhibition risk .
Contradictory Evidence & Resolution
- Purity Discrepancies : reports >95.0% purity via HPLC, while cites 95% without methodology. Resolution: Validate purity using orthogonal methods (e.g., NMR integration vs. HPLC area normalization) .
- Stereochemical Outcomes : resolves stereochemistry via X-ray, whereas assumes racemic synthesis. Resolution: Use chiral auxiliaries or asymmetric catalysis for controlled stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
